

# Dihydromyricetin: A Comparative Guide to its Therapeutic Potential Based on Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Dihydromyricetin (DHM), a natural flavonoid extracted from plants such as Ampelopsis grossedentata, has garnered significant interest for its diverse pharmacological properties. Preclinical studies have highlighted its antioxidant, anti-inflammatory, and metabolism-regulating effects. This guide provides a comprehensive analysis of the current clinical trial evidence for DHM's therapeutic potential, offering a direct comparison with alternative treatments and detailing the experimental protocols of key studies.

### Therapeutic Potential in Non-Alcoholic Fatty Liver Disease (NAFLD)

A pivotal randomized, double-blind, placebo-controlled clinical trial investigated the efficacy of DHM in patients with NAFLD. The study demonstrated significant improvements in liver health, glucose and lipid metabolism, and inflammatory markers.[1]

#### **Quantitative Data from Clinical Trial**



| Parameter                                         | DHM Group (n=30) - Change from Baseline | Placebo Group<br>(n=30) - Change<br>from Baseline | P-value |
|---------------------------------------------------|-----------------------------------------|---------------------------------------------------|---------|
| Liver Enzymes                                     |                                         |                                                   |         |
| Alanine<br>Aminotransferase<br>(ALT) (U/L)        | -22.5 ± 18.3                            | -5.8 ± 15.7                                       | <0.01   |
| Aspartate<br>Aminotransferase<br>(AST) (U/L)      | -15.6 ± 12.1                            | -4.2 ± 11.9                                       | <0.01   |
| Gamma-Glutamyl<br>Transpeptidase (GGT)<br>(U/L)   | -18.9 ± 16.4                            | -3.7 ± 14.5                                       | <0.01   |
| Glucose Metabolism                                |                                         |                                                   |         |
| Fasting Blood<br>Glucose (mmol/L)                 | -0.8 ± 0.9                              | -0.2 ± 0.7                                        | <0.01   |
| HOMA-IR                                           | -1.2 ± 1.1                              | -0.3 ± 0.8                                        | <0.01   |
| Lipid Metabolism                                  |                                         |                                                   |         |
| LDL-Cholesterol<br>(mmol/L)                       | -0.4 ± 0.5                              | -0.1 ± 0.4                                        | <0.05   |
| Apolipoprotein B<br>(ApoB) (g/L)                  | -0.15 ± 0.2                             | -0.05 ± 0.18                                      | <0.05   |
| Inflammatory Markers                              |                                         |                                                   |         |
| Tumor Necrosis<br>Factor-alpha (TNF-α)<br>(pg/mL) | -2.8 ± 2.1                              | -0.5 ± 1.9                                        | <0.01   |

Data adapted from Chen S, et al. (2015).[1]



Check Availability & Pricing

# Comparison with an Alternative Therapy: Silymarin (Milk Thistle)

While direct clinical trials comparing DHM and Silymarin are limited, a comparison of their primary mechanisms and available evidence provides valuable insights.

| Feature                    | Dihydromyricetin (DHM)                                                                                                     | Silymarin (Milk Thistle)                                                                        |
|----------------------------|----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Primary Active Compound    | Dihydromyricetin                                                                                                           | Silymarin complex (silybin, etc.)                                                               |
| Main Mechanism             | Modulates GABA-A receptors,<br>enhances alcohol metabolism,<br>antioxidant, anti-inflammatory                              | Potent antioxidant, membrane stabilizer, anti-inflammatory, antifibrotic                        |
| Best For                   | Alcohol-related liver stress,<br>hangover prevention, NAFLD                                                                | General liver protection, toxin-<br>induced liver damage, cirrhosis<br>support                  |
| Clinical Evidence in NAFLD | Demonstrated improvement in liver enzymes, glucose/lipid metabolism, and inflammation in a randomized controlled trial.[1] | Evidence for improvement in liver enzymes, but data on metabolic parameters is less consistent. |

# Therapeutic Potential in Alcohol-Associated Liver Disease

While clinical data is still emerging, a Phase I dose-escalation study is underway to evaluate the safety and pharmacokinetics of DHM for treating alcohol-associated liver disease.[2] Preclinical studies have shown that DHM can protect the liver from alcohol-induced injury by enhancing ethanol metabolism, reducing lipid accumulation, and suppressing inflammatory responses.[3][4]

# Comparison with Standard of Care for Alcohol Use Disorder: Naltrexone and Acamprosate



Direct clinical comparisons between DHM and FDA-approved treatments for alcohol use disorder are not yet available. However, preclinical evidence suggests DHM may have a unique mechanism of action.

| Feature             | Dihydromyricetin<br>(DHM) (Preclinical)                                                                                                          | Naltrexone                                                       | Acamprosate                                                                               |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Mechanism of Action | Antagonizes alcohol's effects on GABA-A receptors, reduces withdrawal symptoms, and decreases voluntary alcohol consumption in animal models.[5] | Opioid antagonist that reduces the rewarding effects of alcohol. | Modulates glutamate<br>and GABA<br>neurotransmission to<br>reduce withdrawal<br>symptoms. |
| Primary Efficacy    | Reduces intoxication<br>and withdrawal<br>symptoms in rats.[5]                                                                                   | Reduces heavy<br>drinking days and<br>cravings.[6][7]            | Promotes abstinence. [6][7]                                                               |

### Therapeutic Potential in Metabolic Syndrome

DHM has shown promise in improving features of metabolic syndrome, particularly in the context of type 2 diabetes.

#### **Comparison with Metformin in Type 2 Diabetes**

A double-blind, randomized clinical trial is comparing the effects of DHM and metformin on glycemic control, insulin sensitivity, and insulin secretion in patients with type 2 diabetes.[8] Preclinical studies suggest that DHM can improve insulin sensitivity and glucose uptake.[9]



| Feature                                       | Dihydromyricetin (DHM)                                                                             | Metformin                                                                                        |
|-----------------------------------------------|----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Mechanism of Action                           | Activates AMPK signaling pathway, improves insulin sensitivity.[9]                                 | Activates AMPK, reduces hepatic glucose production, improves insulin sensitivity.                |
| Primary Outcome Measures in<br>Clinical Trial | Changes in fasting and postprandial glucose, HbA1c, insulin sensitivity, and insulin secretion.[8] | Established first-line therapy for type 2 diabetes with proven efficacy in glycemic control.[10] |

# Experimental Protocols Protocol for DHM in Nonalcoholic Fatty Liver Disease

- Study Design: A randomized, double-blind, placebo-controlled clinical trial.
- Participants: 60 adult patients diagnosed with NAFLD.
- Intervention: Participants were randomly assigned to receive either two 150 mg capsules of DHM or two placebo capsules, twice daily for three months.
- Primary Outcome Measures: Changes in serum levels of liver enzymes (ALT, AST, GGT), glucose, and lipids (LDL-c, ApoB).
- Secondary Outcome Measures: Changes in HOMA-IR index, and serum levels of TNF-α, cytokeratin-18 fragment, fibroblast growth factor 21, and adiponectin.
- Biochemical Analysis: Serum levels of all markers were measured at baseline and at the end of the three-month intervention period.[1]

### Protocol for Phase I Study of DHM in Alcohol-Associated Liver Disease

- Study Design: A single-center, open-label, dose-escalation study.
- Participants: 12 healthy volunteers.



- Intervention: Participants are divided into four cohorts receiving escalating doses of DHM (300 mg to 900 mg), some in combination with L-lysine, administered as a liquid suspension or oral solution over a 24-hour period.
- Primary Outcome Measures: To assess the safety and tolerability of DHM and to determine the maximum tolerated dose.
- Secondary Outcome Measures: To characterize the pharmacokinetic profile of DHM.
- Data Collection: Blood samples are collected at uniform intervals to measure DHM levels.[2]

#### **Signaling Pathways and Mechanisms of Action**

DHM exerts its therapeutic effects through the modulation of several key signaling pathways.

#### **AMPK/Sirt-1 Signaling Pathway**

DHM is a known activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[3][12][13] Activation of AMPK by DHM leads to the subsequent activation of Sirtuin 1 (Sirt1), which together play a crucial role in improving mitochondrial function, reducing oxidative stress, and regulating glucose and lipid metabolism. [12][14][15]



Click to download full resolution via product page



DHM activates the AMPK/Sirt1 signaling pathway.

#### **Nrf2 Signaling Pathway**

DHM has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[16][17] DHM can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[4][18][19][20][21]



Click to download full resolution via product page

DHM activates the Nrf2 antioxidant pathway.

#### **NF-kB Signaling Pathway**

DHM exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22][23][24] By suppressing the activation of IKK and the subsequent phosphorylation and degradation of IκBα, DHM prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines.[23][24][25]



Click to download full resolution via product page

DHM inhibits the NF-kB inflammatory pathway.

#### **Conclusion and Future Directions**



The available clinical and preclinical evidence suggests that Dihydromyricetin holds significant therapeutic potential, particularly in the management of non-alcoholic fatty liver disease and metabolic syndrome. Its multifaceted mechanism of action, targeting key pathways involved in metabolism, inflammation, and oxidative stress, makes it a promising candidate for further investigation. However, a notable limitation is its low bioavailability, which is an active area of research for the development of more effective formulations.

Future research should focus on larger, long-term clinical trials to establish the efficacy and safety of DHM in various conditions. Direct comparative studies against standard-of-care treatments are crucial to determine its place in clinical practice. Further elucidation of its molecular targets and signaling pathways will also be vital for optimizing its therapeutic application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dihydromyricetin improves glucose and lipid metabolism and exerts anti-inflammatory effects in nonalcoholic fatty liver disease: A randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin As a Novel Anti-Alcohol Intoxication Medication PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of naltrexone and acamprosate for treating alcohol use disorders: When are these medications most helpful? PMC [pmc.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. ichgcp.net [ichgcp.net]

#### Validation & Comparative





- 9. Research progress of dihydromyricetin in the treatment of diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 10. publichealth.gwu.edu [publichealth.gwu.edu]
- 11. lermagazine.com [lermagazine.com]
- 12. Protective role of Dihydromyricetin in Alzheimer's disease rat model associated with activating AMPK/SIRT1 signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dihydromyricetin Ameliorates Nonalcoholic Fatty Liver Disease by Improving Mitochondrial Respiratory Capacity and Redox Homeostasis Through Modulation of SIRT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. mdpi.com [mdpi.com]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. Dihydromyricetin modulates p62 and autophagy crosstalk with the Keap-1/Nrf2 pathway to alleviate ethanol-induced hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dihydromyricetin regulates KEAP1-Nrf2 pathways to enhance the survival of ischemic flap PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dihydromyricetin Alleviated Acetaminophen-Induced Acute Kidney Injury via Nrf2-Dependent Anti-Oxidative and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dihydromyricetin ameliorates diabetic renal fibrosis via regulating SphK1 to suppress the activation of NF-kB pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway [frontiersin.org]
- 25. Dihydromyricetin inhibits Hepatitis B virus replication by activating NF-κB, MAPKs, and autophagy in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dihydromyricetin: A Comparative Guide to its
  Therapeutic Potential Based on Clinical Evidence]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b1200315#clinical-trial-evidence-for-the-therapeutic-potential-of-dihydromyricetin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com